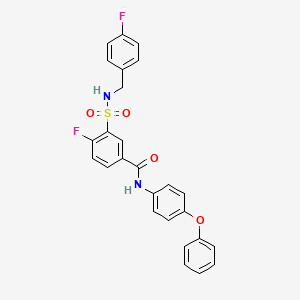

4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

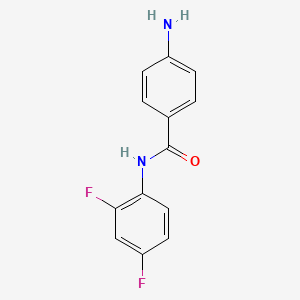

The compound "4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide" belongs to a class of sulfonamide-based molecules that have been studied for their potential antitumor properties. Sulfonamides are known to inhibit carbonic anhydrase (CA) isoenzymes, which play a role in various physiological processes, including tumor growth and metastasis. The inhibition of these enzymes can lead to antitumor effects, making sulfonamides a focus of research for new cancer therapies .

Synthesis Analysis

The synthesis of

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrases

Sulfonamides, including compounds structurally related to 4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These enzymes are involved in various physiological processes, including respiration and pH regulation. The inhibition of specific carbonic anhydrases has therapeutic potential in treating conditions like glaucoma, epilepsy, and certain types of cancer. For instance, aromatic sulfonamide inhibitors have shown nanomolar half-maximal inhibitory concentration (IC50) values against multiple carbonic anhydrase isoenzymes, demonstrating their potential as therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013).

Development of Proton Exchange Membranes

Sulfonated polymers, similar to the derivatives of sulfonamide compounds, have been explored for their applications in proton exchange membranes (PEMs). These membranes are crucial components of fuel cells, where they act as a medium for proton transport while preventing electron crossover. For example, new multiblock copolymers combining sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) have been synthesized, showing promising results in water absorption and proton conductivity, which are essential properties for efficient PEMs (Ghassemi, Ndip, & McGrath, 2004).

High-Performance Polymer Synthesis

The synthesis and characterization of high-performance polymers using fluorinated monomers have been a significant area of research. These polymers exhibit exceptional thermal properties and solubility, making them suitable for engineering plastics and membrane materials. Fluorinated phthalazinone monomers, for example, have been polycondensed with various reactants to create polymers with excellent thermal stability and potential applications in optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).

Fluorescent Probes and Sensors

Sulfonamide derivatives have also been employed in the development of fluorescent probes and sensors for the detection of specific ions or molecules. These compounds can undergo changes in their fluorescence properties upon binding to certain analytes, making them useful tools in biochemical and medical research. For instance, benzimidazole and benzothiazole conjugated Schiff base compounds have been synthesized and demonstrated as effective fluorescent sensors for metal ions such as Al3+ and Zn2+ (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Eigenschaften

IUPAC Name |

4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]-N-(4-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F2N2O4S/c27-20-9-6-18(7-10-20)17-29-35(32,33)25-16-19(8-15-24(25)28)26(31)30-21-11-13-23(14-12-21)34-22-4-2-1-3-5-22/h1-16,29H,17H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMKTBBSYDJBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)S(=O)(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide](/img/structure/B2538596.png)

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)

![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538602.png)